
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, also known as taurochenodeoxycholic acid (TCDCA), is a bile acid found in humans and other mammals. It is synthesized in the liver from cholesterol and plays an important role in the digestion and absorption of dietary fats. TCDCA has also been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
TCDCA exerts its biological effects through various mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and interaction with cellular membranes and proteins. TCDCA has been shown to activate the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TCDCA has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer. Additionally, TCDCA has been shown to interact with membrane proteins such as aquaporins and transporters, which are involved in the absorption and excretion of bile acids.
Biochemische Und Physiologische Effekte
TCDCA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TCDCA has been shown to stimulate bile flow and lipid absorption in the intestine. At high concentrations, TCDCA has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TCDCA has also been shown to modulate glucose and lipid metabolism in the liver and adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
TCDCA has several advantages for lab experiments, including its availability, stability, and solubility in aqueous solutions. TCDCA can also be easily labeled with isotopes for tracing experiments. However, TCDCA has some limitations, including its potential toxicity at high concentrations and its variability in purity and composition depending on the source and synthesis method.
Zukünftige Richtungen
There are several future directions for research on TCDCA, including:
1. Investigation of the role of TCDCA in intestinal and liver diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease.
2. Development of TCDCA-based therapies for cancer, diabetes, and other metabolic disorders.
3. Elucidation of the molecular mechanisms of TCDCA action, including its interactions with membrane proteins and signaling pathways.
4. Identification of new biomarkers and diagnostic tools based on TCDCA and other bile acids.
5. Exploration of the environmental fate and transport of TCDCA and its potential impacts on aquatic ecosystems.
Synthesemethoden
TCDCA can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylations, oxidations, and conjugations, and requires several enzymes and cofactors. The yield and purity of TCDCA can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
TCDCA has been studied for its potential applications in various fields, including medicine, biochemistry, and environmental science. In medicine, TCDCA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a diagnostic marker for liver and intestinal diseases. In biochemistry, TCDCA has been used as a model compound for studying bile acid metabolism and transport. In environmental science, TCDCA has been detected in wastewater and has been studied as a potential indicator of fecal contamination.
Eigenschaften
CAS-Nummer |
131528-41-1 |
|---|---|
Produktname |
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid |
Molekularformel |
C32H52O10 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |
InChI-Schlüssel |
JCXBHQBUBMRSAZ-VKIZJLMMSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Synonyme |
7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



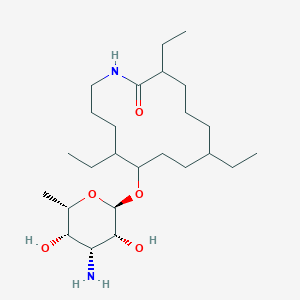
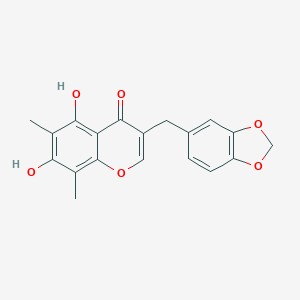
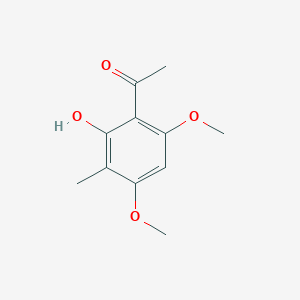
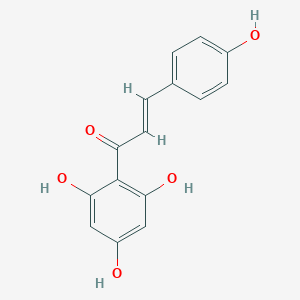
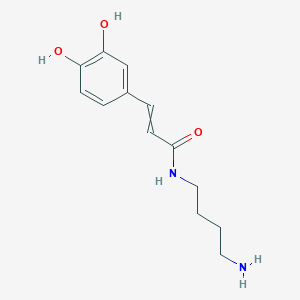
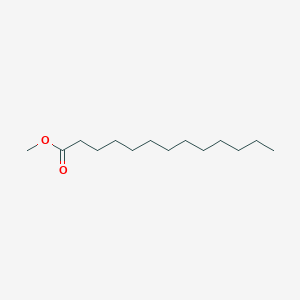
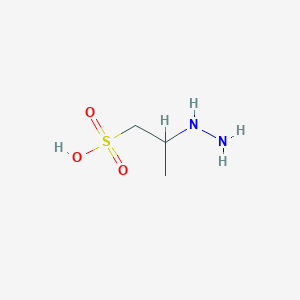
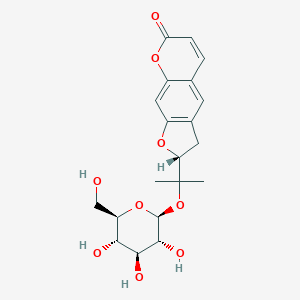
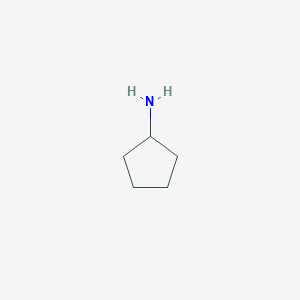
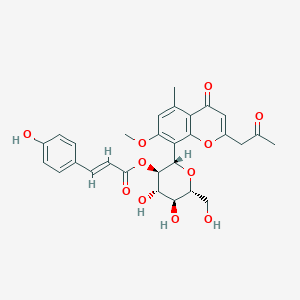
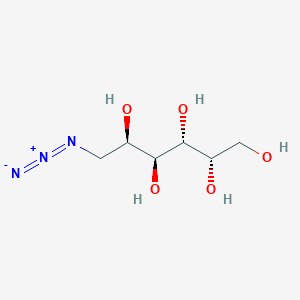

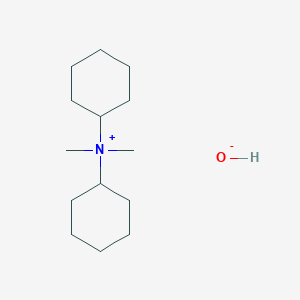
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)